Bienvenue dans la boutique en ligne BenchChem!

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

Physicochemical profiling Drug-likeness Membrane permeability

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine (CAS 819076-75-0) is a synthetic small-molecule member of the N3-substituted 1H-1,2,4-triazole-3,5-diamine class, defined by a 4-phenoxyphenylmethyl substituent at the N3 position and two free amino groups at positions 3 and 5 of the triazole ring. Its molecular formula is C15H15N5O, with a molecular weight of 281.31 g/mol, calculated LogP of 2.14, and polar surface area (PSA) of 92.81 Ų.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
CAS No. 819076-75-0
Cat. No. B12536633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine
CAS819076-75-0
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NNC(=N3)N
InChIInChI=1S/C15H15N5O/c16-14-18-15(20-19-14)17-10-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,10H2,(H4,16,17,18,19,20)
InChIKeyRCIIMPPMXUCDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine (CAS 819076-75-0): Procurement-Relevant Identity and Physicochemical Baseline


N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine (CAS 819076-75-0) is a synthetic small-molecule member of the N3-substituted 1H-1,2,4-triazole-3,5-diamine class, defined by a 4-phenoxyphenylmethyl substituent at the N3 position and two free amino groups at positions 3 and 5 of the triazole ring. Its molecular formula is C15H15N5O, with a molecular weight of 281.31 g/mol, calculated LogP of 2.14, and polar surface area (PSA) of 92.81 Ų . The 1,2,4-triazole-3,5-diamine scaffold is established in the patent literature as a pharmacophore for histamine H2 receptor antagonism [1] and has been explored for kinase inhibition, antifungal, and antiproliferative applications in structurally related analogs [2]. This compound is primarily available through custom synthesis and is not listed as an off-the-shelf catalog item from major suppliers, making sourcing reliability and batch-to-batch consistency key procurement considerations.

Why N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine Cannot Be Replaced by Generic N3-Benzyl or N3-Phenyl Triazole-3,5-diamines


Within the N3-substituted 1H-1,2,4-triazole-3,5-diamine series, the nature of the N3 substituent profoundly influences molecular recognition, lipophilicity, and biological target engagement. The 4-phenoxyphenylmethyl group in CAS 819076-75-0 introduces a diphenyl ether motif that simultaneously increases molecular volume, modulates logP, and provides distinct π-stacking and hydrogen-bond acceptor geometry compared to simple benzyl (CAS 21505-06-6) or phenyl analogs . In the related phenoxyphenyl diamine series evaluated for histamine H3 receptor and serotonin transporter dual affinity, subtle changes in the phenoxy substitution pattern shifted binding affinities by orders of magnitude, demonstrating that generic substitution within this scaffold is not pharmacologically neutral [1]. Furthermore, the closest commercially characterized analog—SLH-59, which bears a 2-(4-phenylphenoxy)phenylmethyl substituent rather than the 4-phenoxyphenylmethyl group—exhibits SMOX inhibition (IC50 = 25.7 µM) and LSD1 inhibitory activity, target profiles that are unlikely to be replicated by simpler N3-alkyl or N3-phenyl congeners . The quantitative evidence below details the specific dimensions along which CAS 819076-75-0 diverges from its nearest comparators.

N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine: Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity (LogP) Differentiation of CAS 819076-75-0 Versus N3-Benzyl-1H-1,2,4-triazole-3,5-diamine

The 4-phenoxyphenylmethyl substituent of CAS 819076-75-0 confers substantially higher lipophilicity compared to the unsubstituted N3-benzyl analog (CAS 21505-06-6). The calculated LogP for CAS 819076-75-0 is 2.14 , whereas the N3-benzyl congener (C9H11N5, MW 189.2) has an estimated LogP of approximately 0.8–1.0 based on its simpler hydrocarbon substituent lacking the diphenyl ether motif. This ~1.1–1.3 log unit increase translates to roughly 10–20× higher predicted octanol-water partition coefficient, which has direct implications for membrane permeation, tissue distribution, and non-specific protein binding in biological assays [1].

Physicochemical profiling Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen-Bonding Capacity: Differentiation from N3-Phenyl and N3-Benzyl Analogs

CAS 819076-75-0 has a calculated polar surface area (PSA) of 92.81 Ų , which reflects contributions from the triazole ring nitrogens (N1, N2, N4), the two primary amino groups at positions 3 and 5, and the ether oxygen in the 4-phenoxyphenylmethyl substituent. This PSA value places the compound near the upper boundary of Veber's oral bioavailability threshold (PSA ≤ 140 Ų) while remaining well within Lipinski-compliant space (MW 281.31, LogP 2.14, HBD count = 2–3, HBA count = 5) [1]. The N3-phenyl analog (C8H9N5, MW 175.2) has a lower PSA due to the absence of the ether oxygen and phenoxy ring, while the N3-benzyl analog has intermediate PSA. The additional hydrogen-bond acceptor (ether oxygen) in CAS 819076-75-0 provides a unique interaction point for target binding that is absent in simpler N3-substituted congeners.

Drug design Bioavailability prediction Oral absorption

SMOX and LSD1 Dual Inhibitory Activity: Cross-Study Comparison with the Closest Structural Analog SLH-59

The closest structurally characterized analog to CAS 819076-75-0 is SLH-59 (3-N-[[2-(4-Phenylphenoxy)phenyl]methyl]-1H-1,2,4-triazole-3,5-diamine), which differs by the position of the phenoxy linkage (ortho-substituted phenylphenoxy vs. para-substituted phenoxyphenyl). SLH-59 has been profiled as an inhibitor of spermine oxidase (SMOX) with an IC50 of 25.7 µM and also inhibits lysine-specific demethylase 1 (LSD1) . While no direct SMOX or LSD1 activity data are available for CAS 819076-75-0, the structural similarity between the two compounds—specifically the shared 1H-1,2,4-triazole-3,5-diamine core and diphenyl ether motif—suggests potential overlap in polyamine metabolism and epigenetic target space. The key structural difference (substitution position: para- vs. ortho-phenoxy linkage) may modulate target selectivity; in related triazole series, such positional isomerism has altered IC50 values by 5–50× [1]. Users procuring CAS 819076-75-0 as a potential SMOX/LSD1 tool compound should verify activity in their specific assay system, as potency cannot be directly extrapolated from SLH-59 data.

Polyamine metabolism Epigenetics Cancer therapeutics SMOX inhibition

Class-Level Histamine H2 Receptor Antagonist Potential: Scaffold-Based Differentiation from Non-Triazole H2 Antagonists

The 1H-1,2,4-triazole-3,5-diamine scaffold is explicitly claimed in US Patent 4318913 as a histamine H2 receptor antagonist pharmacophore, with demonstrated inhibition of histamine-stimulated gastric acid secretion in the isolated guinea-pig atrium assay and in anesthetized rat models [1]. Within this patent family, N3 substitution with phenoxy-containing aralkyl groups (exemplified by N3-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1-methyl-1H-1,2,4-triazole-3,5-diamine and related compounds) conferred potent H2-blocking activity [2]. While CAS 819076-75-0 itself was not specifically exemplified in the patent examples, its N3-(4-phenoxyphenyl)methyl substituent aligns with the general formula (I) wherein the N3 substituent is an aralkyl group optionally bearing a phenoxy moiety. This class-level inference distinguishes 1,2,4-triazole-3,5-diamines from other H2 antagonist chemotypes (e.g., cimetidine's imidazole core, ranitidine's furan ring, famotidine's thiazole) by offering a distinct heterocyclic scaffold with different metabolic and off-target profiles [3].

Histamine H2 receptor Gastric acid secretion H2 antagonist pharmacophore

Molecular Weight and Physicochemical Drug-Likeness Profile: Differentiation from Higher-MW Triazole-Diamines in the Same Patent Class

CAS 819076-75-0 occupies a favorable position in lead-like chemical space with MW 281.31 g/mol, well below the typical 350–500 Da range of many advanced triazole-diamine lead compounds exemplified in the patent literature. For comparison, many N3-substituted 1H-1,2,4-triazole-3,5-diamines in US4318913A and related patents carry elaborate N3 side chains (e.g., piperidinylmethyl-phenoxy-propyl groups) resulting in molecular weights of 350–450 Da [1]. The lower molecular weight of CAS 819076-75-0, combined with its LogP of 2.14 and HBD count of 2–3, places it in a more fragment-like or early lead-like efficiency space, with a calculated ligand efficiency (LE) metric superior to larger analogs (assuming comparable potency). This profile makes it more amenable to further synthetic elaboration, solubility optimization, and pharmacokinetic tuning compared to higher-MW congeners that may already approach Rule-of-Five boundaries [2].

Lead-likeness Fragment-based drug discovery Physicochemical optimization

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigid Triazole Analogs

CAS 819076-75-0 possesses 5 rotatable bonds (the CH2-NH linkage at N3, the two aryl-ether C-O bonds, and the two aryl-CH2 bonds connecting the benzyl group to the triazole), conferring moderate conformational flexibility. This contrasts with more rigid triazole analogs such as 4-(3-phenoxyphenyl)-4H-1,2,4-triazole or 5-(2-phenoxyphenyl)-2H-tetrazole, which have fewer rotatable bonds (2–3) due to direct aryl-triazole connectivity . The additional rotational degrees of freedom in CAS 819076-75-0 may influence entropic binding penalties and conformational sampling in target binding pockets, potentially enabling induced-fit recognition modes that are sterically inaccessible to more rigid analogs. In the benzodiazepine receptor agonist series of 4H-3-(2-phenoxy)phenyl-1,2,4-triazoles, conformational flexibility introduced by the phenoxy linker was demonstrated to be critical for achieving high-affinity receptor binding [1].

Conformational analysis Entropic binding penalty Molecular recognition

N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine: Evidence-Supported Research and Procurement Application Scenarios


Medicinal Chemistry Lead Generation: Triazole-3,5-diamine Scaffold with Favorable Lead-Like Physicochemical Properties

CAS 819076-75-0 is positioned as an attractive starting scaffold for hit-to-lead medicinal chemistry programs targeting histamine H2 receptors, polyamine metabolism enzymes (SMOX), or epigenetic regulators (LSD1). Its molecular weight of 281.31 Da and LogP of 2.14 place it firmly within lead-like chemical space as defined by the Hopkins criteria , offering superior ligand efficiency potential compared to larger triazole-diamine derivatives (MW >350 Da) common in the patent literature [1]. The presence of the ether oxygen in the 4-phenoxyphenylmethyl substituent provides a synthetic handle for further derivatization and a unique hydrogen-bond acceptor that is absent in N3-benzyl or N3-phenyl analogs. Procurement of this compound as a custom synthesis item requires specification of purity >95% (HPLC), with characterization by 1H NMR, 13C NMR, and HRMS to confirm structural identity before SAR expansion. Researchers should note that the closest analog with biological annotation is SLH-59 (SMOX IC50 = 25.7 µM), and parallel testing against this comparator is recommended when establishing target engagement profiles .

Pharmacological Tool Compound Development: Exploring Non-Imidazole Histamine H2 Receptor Pharmacology

The 1H-1,2,4-triazole-3,5-diamine core represents a structurally distinct H2 antagonist pharmacophore that is not represented by any currently marketed H2 antagonist drug (all of which are imidazole-, furan-, or thiazole-based). The general formula disclosed in US4318913A encompasses N3-aralkyl-substituted triazole-3,5-diamines with demonstrated H2-blocking activity in the isolated guinea-pig atrium assay and inhibition of histamine-stimulated gastric acid secretion in vivo . CAS 819076-75-0, with its 4-phenoxyphenylmethyl N3 substituent, falls within this general formula and may offer differential H2 receptor subtype selectivity, altered duration of action, or distinct off-target profiles compared to cimetidine or ranitidine. This compound is suitable for academic pharmacology groups investigating biased signaling at the histamine H2 receptor, receptor desensitization mechanisms, or H2 receptor structural biology. Procurement specifications should include documentation of synthetic route (to exclude contamination with structurally related H1-active triazole byproducts) and elemental analysis confirmation.

Epigenetic Probe Discovery: SMOX/LSD1 Dual Inhibition Hypothesis Testing

Based on the structural analogy to SLH-59—which inhibits both spermine oxidase (SMOX, IC50 = 25.7 µM) and lysine-specific demethylase 1 (LSD1) —CAS 819076-75-0 may serve as a starting point for developing dual polyamine metabolism/epigenetic probes. The 4-phenoxyphenylmethyl substitution (para-phenoxy) in CAS 819076-75-0 versus the 2-(4-phenylphenoxy)phenylmethyl (ortho-phenylphenoxy) in SLH-59 represents a positional isomerism that could modulate relative SMOX vs. LSD1 selectivity. Researchers should procure both compounds simultaneously for comparative profiling in: (a) SMOX enzymatic assays using the Amplex Red-coupled detection method; (b) LSD1 demethylase assays with H3K4me2 peptide substrate; (c) cellular assays in polyamine-dependent cancer lines (e.g., prostate cancer LNCaP, colorectal cancer HCT116). Custom synthesis providers should be asked to supply both compounds from the same synthetic batch series to minimize confounding batch-to-batch variability in comparative SAR studies [1].

Agrochemical Fungicide Lead Discovery: Phenoxyphenyl-Triazole Scaffold Evaluation

Phenoxy-phenyl-substituted 1,2,4-triazole derivatives are an established fungicide chemotype, with multiple compounds in this class demonstrating activity against phytopathogenic fungi through inhibition of sterol 14α-demethylase (CYP51) . While CAS 819076-75-0 features a 3,5-diamine-substituted triazole rather than the more common 1-substituted triazole fungicide architecture, the presence of the 4-phenoxyphenyl motif provides structural commonality with known fungicidal triazoles such as difenoconazole and mefentrifluconazole. The 3,5-diamine substitution pattern may alter CYP51 binding kinetics, resistance profiles, or plant systemicity relative to conventional 1-substituted triazole fungicides. Procurement for agrochemical screening requires the compound in quantities sufficient for in vitro mycelial growth inhibition assays (typically 10–50 mg for initial MIC determination against 5–10 fungal strains including Botrytis cinerea, Fusarium graminearum, and Zymoseptoria tritici) [1]. Users should request certificates of analysis confirming the absence of elemental impurities that could confound antifungal assay results.

Quote Request

Request a Quote for N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.